REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH2:8][CH2:9][C:10](=[O:13])[NH:11][N:12]=2)[N:4]=[C:3]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O=[Mn]=O.O1CCOCC1>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10](=[O:13])[NH:11][N:12]=2)[N:4]=[C:3]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is raised to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained there for another 25 hours
|
Duration
|
25 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
washed with hot dioxane
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings are concentrated to a small volume
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1)C=1C=CC(NN1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |